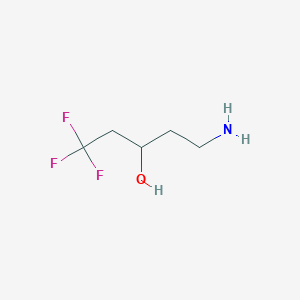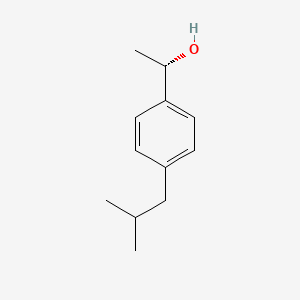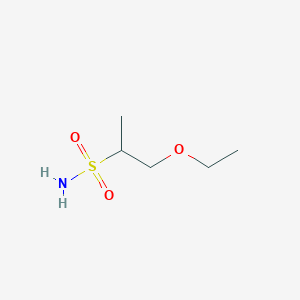![molecular formula C10H17BrO B13175653 2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13175653.png)
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane is a chemical compound with the molecular formula C10H17BrO. It is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a methyloxolane ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane typically involves the bromination of cyclopropylmethyl derivatives. One common method involves the reaction of cyclopropylmethyl ketones or aldehydes with bromine or other brominating agents such as cyanogen bromide (BrCN) in the presence of a base like triethylamine (Et3N) . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes further transformations to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylmethyl derivatives without the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce alcohols or ketones .
Aplicaciones Científicas De Investigación
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The cyclopropyl ring can also undergo ring-opening reactions under certain conditions, leading to the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate: Similar in structure but with an acetate group instead of the methyloxolane ring.
Cyclopropylmethyl bromide: Lacks the methyloxolane ring, making it less complex.
Bromomethylcyclopropane: A simpler compound with only the bromomethyl and cyclopropyl groups.
Uniqueness
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane is unique due to the presence of both the cyclopropyl and methyloxolane rings, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C10H17BrO |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
2-[[1-(bromomethyl)cyclopropyl]methyl]-5-methyloxolane |
InChI |
InChI=1S/C10H17BrO/c1-8-2-3-9(12-8)6-10(7-11)4-5-10/h8-9H,2-7H2,1H3 |
Clave InChI |
UEMXSTAICLUKRP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(O1)CC2(CC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)

![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)




![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)

![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)




